molecular formula C19H20N4O3 B2645642 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1286696-32-9

2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2645642
CAS No.: 1286696-32-9
M. Wt: 352.394
InChI Key: ZOPVLPXIZGVOTF-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an isoindoline-1,3-dione group . These functional groups suggest that the compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction, while the piperidine ring might be introduced through a reductive amination . The isoindoline-1,3-dione group could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly stereochemically complex structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the pyrazole ring might be expected to participate in reactions typical of aromatic compounds, while the piperidine ring might be involved in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Research has shown that aza-pseudopeptides, which are structurally related to the compound , have been synthesized and evaluated for their efficacy in inhibiting mild steel corrosion in acidic environments. These compounds exhibit efficient corrosion inhibition, which increases with concentration. Their effectiveness is attributed to the interaction with the metal surface, following the Langmuir isotherm model. Theoretical calculations support these findings, suggesting potential applications in metal protection and preservation (Chadli et al., 2017).

Antimicrobial Activity

Another area of interest is the antimicrobial properties of related compounds. For instance, pyrazolopyridine derivatives have been synthesized and shown to possess promising antioxidant properties, which could be indicative of broader biological activities, including antimicrobial effects (Gouda, 2012). Additionally, compounds with a similar core structure have demonstrated significant antibacterial and antifungal activities, further highlighting the potential of this chemical class in developing new antimicrobial agents (Prakash et al., 2011).

Synthesis of Complex Molecules

The compound's structural motif is also utilized in the synthesis of complex molecules with potential biological activities. For instance, research into synthesizing isoindoline-1,3-dione derivatives linked to various functional groups has revealed their potential in creating molecules with targeted biological functions, such as antitumor agents and materials for organic light-emitting diode (OLED) applications (Rani et al., 2019; Taydakov et al., 2016).

Materials Science Applications

Additionally, the compound and its derivatives have been investigated for applications in materials science, such as the development of reusable catalysts for synthesizing pyran derivatives, indicating its versatility in facilitating various chemical reactions and processes (Shabani et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it were being investigated for its potential as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

2-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17(13-23-18(25)15-4-1-2-5-16(15)19(23)26)21-10-6-14(7-11-21)12-22-9-3-8-20-22/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPVLPXIZGVOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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